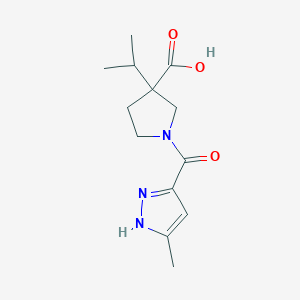
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid, also known as PIPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PIPPCA is a synthetic molecule that belongs to the class of pyrrolidine carboxylic acids.
Wirkmechanismus
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid inhibits HDAC6 by binding to its active site. HDAC6 is a zinc-dependent enzyme that catalyzes the deacetylation of lysine residues on tubulin. 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid binds to the zinc ion in the active site of HDAC6, preventing the enzyme from catalyzing the deacetylation reaction.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to improve insulin sensitivity in obese mice, suggesting that it may have potential therapeutic applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is its specificity for HDAC6. Unlike other HDAC inhibitors, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid does not inhibit other HDAC isoforms, which may cause unwanted side effects. However, one limitation of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel drug delivery systems for 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid may enhance its bioavailability and efficacy.
Synthesemethoden
The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid involves the reaction of N-(tert-butoxycarbonyl)-L-proline and 1,3-propanediol with imidazole-1-sulfonyl chloride in the presence of triethylamine. The product is then purified using column chromatography. The yield of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of a key enzyme, called histone deacetylase 6 (HDAC6), which plays a crucial role in the progression of cancer. HDAC6 is responsible for the deacetylation of tubulin, a protein that is essential for the formation of microtubules. By inhibiting HDAC6, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid prevents the deacetylation of tubulin, leading to the disruption of microtubule dynamics and ultimately, cancer cell death.
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8(2)11(10(15)16)3-4-14(6-11)19(17,18)9-5-12-7-13-9/h5,7-8H,3-4,6H2,1-2H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMONYVOZBVYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B6634191.png)
![N-[(2-chloro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B6634192.png)

![3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline](/img/structure/B6634217.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)


